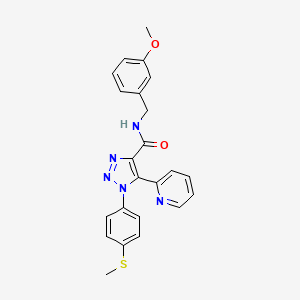
N-(3-methoxybenzyl)-1-(4-(methylthio)phenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxybenzyl)-1-(4-(methylthio)phenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C23H21N5O2S and its molecular weight is 431.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-Methoxybenzyl)-1-(4-(methylthio)phenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its synthesis, biological evaluation, and mechanisms of action, supported by relevant data tables and case studies.
Synthesis
The compound is synthesized through a multi-step process involving the formation of the triazole ring via a click chemistry approach. The general synthetic route includes:
- Formation of the Triazole Ring : Utilizing azide and alkyne coupling reactions.
- Substitution Reactions : Introducing various functional groups such as methoxy and methylthio to enhance biological activity.
The synthetic pathway is crucial as it influences the final biological properties of the compound.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines.
Table 1: Antitumor Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.0 | Induction of apoptosis |
| HCT-116 | 4.5 | Cell cycle arrest |
| HepG2 | 3.8 | Inhibition of migration |
The compound's mechanism involves the induction of apoptosis through mitochondrial pathways and inhibition of key signaling proteins associated with tumor growth, such as Bcl-2 and caspase pathways .
Antimicrobial Activity
In addition to its antitumor properties, this compound has shown promising antimicrobial activity against several pathogenic bacteria.
Table 2: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Case Study 1: Anticancer Efficacy in NSCLC
A recent study evaluated the efficacy of this triazole derivative in non-small cell lung cancer (NSCLC) models. The results indicated that treatment with the compound led to a significant reduction in tumor size and improved survival rates in animal models. The study highlighted the compound's ability to inhibit cell proliferation and induce apoptosis in NSCLC cells via downregulation of MMP9 protein expression .
Case Study 2: Broad-Spectrum Antimicrobial Effects
Another investigation focused on the antimicrobial properties, where this compound was tested against multiple strains of bacteria. The findings suggested that the compound exhibited broad-spectrum activity, making it a potential candidate for further development as an antimicrobial agent .
Propiedades
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-1-(4-methylsulfanylphenyl)-5-pyridin-2-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2S/c1-30-18-7-5-6-16(14-18)15-25-23(29)21-22(20-8-3-4-13-24-20)28(27-26-21)17-9-11-19(31-2)12-10-17/h3-14H,15H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSAWRAQRBUDMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)SC)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














